molecular formula C15H24N2O B8407146 4-amino-N-n-octylbenzamide

4-amino-N-n-octylbenzamide

Cat. No.: B8407146
M. Wt: 248.36 g/mol
InChI Key: KFVGCXZHCJLQOL-UHFFFAOYSA-N
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Description

4-amino-N-n-octylbenzamide is an organic compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the benzamide structure, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-n-octylbenzamide typically involves the condensation of 4-aminobenzoic acid with octylamine. This reaction can be carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-n-octylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-n-octylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-n-octylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-n-octylbenzamide is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

4-amino-N-octylbenzamide

InChI

InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-12-17-15(18)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3,(H,17,18)

InChI Key

KFVGCXZHCJLQOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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